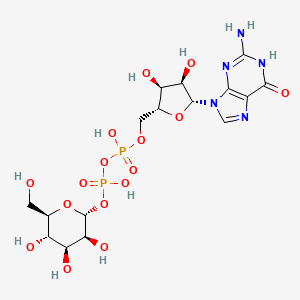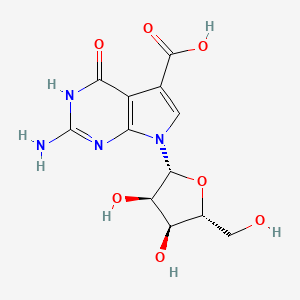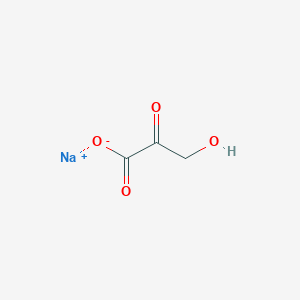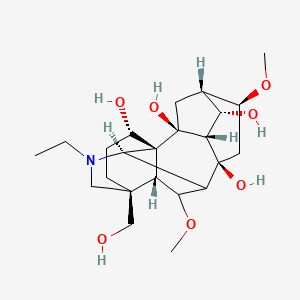
Guanosindiphosphat-Mannose
Übersicht
Beschreibung
Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that acts as a substrate for glycosyltransferase reactions in metabolism . It is known as the donor of activated mannose in all glycolytic reactions .
Synthesis Analysis
GDP-mannose is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . A study showed that the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-L-fucose was manipulated to improve GDP-L-fucose production .Molecular Structure Analysis
The molecular structure of GDP-mannose was identified with m/z values of 164.10 (L-fucose), 182.16 (L-fucose·H2O), and 147.08 (L-fucose-OH-), corresponding to the molecular ion of L-fucose .Chemical Reactions Analysis
GDP-mannose is a substrate for enzymes called mannosyltransferases . It is essential in eukaryotes and is known as the donor of activated mannose in all glycolytic reactions .Physical And Chemical Properties Analysis
The chemical formula of GDP-mannose is C16H25N5O16P2 and it has a molar mass of 605.341 g/mol .Wissenschaftliche Forschungsanwendungen
In-vitro-Vesikelbildung
GDP-Man wird als Komponente des ATP-Regenerationssystems für die In-vitro-Vesikelbildung aus Saccharomyces cerevisiae-Mikrosomen verwendet und unterstützt die Untersuchung des zellulären Transports und des Vesikelverkehrs .
Biosynthese von Mannose-Polymeren
Es dient als aktives Mannose-Donormolekül für die Biosynthese von Mannose-Polymeren, die aus zahlreichen Pflanzen isoliert werden können. Dies ist entscheidend für das Verständnis und die Manipulation des Pflanzenstoffwechsels und der Glykosylierungsprozesse .
Industrielle Produktion von l-Fucose
GDP-Man ist an der Synthese von Guanosin-5'-diphosphat (GDP)-l-Fucose beteiligt, einer Schlüsselsubstanz für die industrielle Produktion von l-Fucose, einem seltenen Zucker mit vorteilhaften biologischen Aktivitäten .
Biosynthese von Glykoproteinen und GPI-Ankern
Es ist essenziell für die Biosynthese von N-gebundenen Glykoproteinen und Glykosylphosphatidylinositol-Ankern (GPI-Ankern) in Eukaryoten sowie für die Bildung von bakteriellen Kapsellipopolysacchariden .
Wirkmechanismus
Target of Action
Guanosine diphosphate mannose, also known as GDP-mannose, is a nucleotide sugar that primarily targets enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, where they mediate glycosyltransferase reactions .
Mode of Action
Guanosine diphosphate mannose interacts with its target enzymes, the mannosyltransferases, by serving as a donor of activated mannose in all glycolytic reactions . This interaction results in the transfer of mannose to specific substrates during the process of glycosylation .
Biochemical Pathways
Guanosine diphosphate mannose is involved in the biosynthesis of mannose polymers . It is produced from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound is the source of mannosyl units of glycoproteins, glycolipids, and dolichol phosphomannose .
Pharmacokinetics
It is known that this compound can be isolated from numerous plants , suggesting that it may be absorbed and metabolized in biological systems.
Result of Action
The action of Guanosine diphosphate mannose results in the formation of mannose-containing compounds, such as glycoproteins and glycolipids . These compounds play various roles in biological systems, including cell-cell communication, protein structure conformation, and cellular signaling .
Zukünftige Richtungen
GDP-mannose pyrophosphorylase, an enzyme involved in the biosynthesis of GDP-mannose, is considered a biologically validated target for drug development against Leishmaniasis . D-Mannose, a nutraceutical in drug discovery, has shown potential against CDG, diabetes, obesity, lung disease, and autoimmune diseases .
Biochemische Analyse
Biochemical Properties
Guanosine diphosphate mannose is a substrate for glycosyltransferase reactions in metabolism. It interacts with enzymes known as mannosyltransferases, which transfer mannose residues from guanosine diphosphate mannose to acceptor molecules. This process is vital for the formation of glycoproteins and glycolipids. The enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the production of guanosine diphosphate mannose from guanosine triphosphate and mannose-6-phosphate . This enzyme is found in bacteria, fungi, plants, and animals, highlighting the universal importance of guanosine diphosphate mannose in biological systems .
Cellular Effects
Guanosine diphosphate mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which is essential for proper protein folding, stability, and function. In tumor cells, the accumulation of guanosine diphosphate mannose has been shown to interfere with the interaction between BRCA2 and USP21, leading to the degradation of BRCA2 and the suppression of homologous recombination repair . This process can enhance the sensitivity of tumor cells to certain chemotherapeutic agents .
Molecular Mechanism
At the molecular level, guanosine diphosphate mannose exerts its effects through binding interactions with various biomolecules. It acts as a donor of mannose residues in glycosylation reactions, which are mediated by mannosyltransferases . These enzymes transfer mannose from guanosine diphosphate mannose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell-cell communication, immune response, and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanosine diphosphate mannose can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Guanosine diphosphate mannose is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the accumulation of guanosine diphosphate mannose has been shown to affect cellular processes such as glycosylation and protein folding .
Dosage Effects in Animal Models
The effects of guanosine diphosphate mannose can vary with different dosages in animal models. At low doses, it may enhance glycosylation and improve protein function. At high doses, guanosine diphosphate mannose can have toxic or adverse effects, such as disrupting cellular metabolism and interfering with normal cellular processes . In animal models, the threshold effects and potential toxicity of guanosine diphosphate mannose should be carefully evaluated to determine its safe and effective dosage range .
Metabolic Pathways
Guanosine diphosphate mannose is involved in several metabolic pathways, including the biosynthesis of glycoproteins, glycolipids, and polysaccharides. It is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper functioning of eukaryotic cells . The metabolic pathways involving guanosine diphosphate mannose are critical for maintaining cellular homeostasis and supporting various biological processes .
Transport and Distribution
Within cells, guanosine diphosphate mannose is transported and distributed to various cellular compartments. It is transported from the cytosol to the Golgi lumen by guanosine diphosphate mannose transporters . In the Golgi apparatus, guanosine diphosphate mannose is used in glycosylation reactions to modify proteins and lipids. The transport and distribution of guanosine diphosphate mannose are essential for its proper function in cellular processes .
Subcellular Localization
Guanosine diphosphate mannose is localized in specific subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The enzyme that catalyzes the conversion of retinyl phosphate and guanosine diphosphate mannose into mannosyl retinyl phosphate is primarily found in the rough endoplasmic reticulum . This subcellular localization is important for the proper functioning of glycosylation reactions and the synthesis of glycoproteins and glycolipids .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSCBBUIHUTGJ-GDJBGNAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027237 | |
| Record name | Guanosine diphosphate mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine diphosphate mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3123-67-9 | |
| Record name | GDP-mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine diphosphate mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine diphosphate mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine diphosphate mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)









